Product packaging for Dechloro ethylcloprostenolamide(Cat. No.:CAS No. 951319-59-8)

Dechloro ethylcloprostenolamide

Cat. No.: B571663
CAS No.: 951319-59-8
M. Wt: 417.546
InChI Key: QDQJVWZWVBSDQO-YJDFRJIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dechloro ethylcloprostenolamide is a novel synthetic topical prostaglandin analogue that has demonstrated significant efficacy in eyelash enhancement research. Clinical studies have confirmed that this compound produces a statistically significant increase in eyelash length, with one randomized, double-blind trial reporting mean increases of 1.44 mm to 1.94 mm after just 4 weeks of daily application compared to 0.63 mm for placebo . As a prostaglandin analog, its primary research applications focus on hair follicle biology, particularly studying the anagen (growth) phase extension of eyelashes . The compound's mechanism of action involves prolonging the active growth phase of the hair cycle, resulting in longer, thicker lashes . Researchers value this compound for investigating prostaglandin pathways in hair growth and development of cosmetic applications. While effective, studies note that prostaglandin analogs as a class may cause potential side effects including lid and ocular surface inflammation, lid and intraocular pigment changes, and orbital fat atrophy . Some subjects report minimal transient irritation upon initial application . This product is provided as a research chemical exclusively for laboratory investigation. It is typically supplied as a colorless to light yellow oil with a molecular formula of C24H33F2NO4 and molecular weight of 437.5 g/mol . For preservation of stability, store below 0°C in a tightly sealed container protected from light and moisture . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO5 B571663 Dechloro ethylcloprostenolamide CAS No. 951319-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-2-25-24(29)13-9-4-3-8-12-20-21(23(28)16-22(20)27)15-14-18(26)17-30-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,26-28H,2,4,9,12-13,16-17H2,1H3,(H,25,29)/b8-3-,15-14+/t18-,20-,21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJVWZWVBSDQO-YJDFRJIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951319-59-8
Record name Dechloro ethylcloprostenolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951319598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECHLORO ETHYLCLOPROSTENOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT448Z0Q1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Dechloro Ethylcloprostenolamide

Prostaglandin (B15479496) Receptor Binding Affinity and Specificity

Dechloro ethylcloprostenolamide is a synthetic analogue of prostaglandin F2α (PGF2α) and exerts its biological effects by interacting with prostanoid receptors. chongdachem.com The basic structure of prostaglandins (B1171923), essential for receptor binding, consists of a 20-carbon chain with a cyclopentyl ring. europa.eu This fundamental structure, known as the pharmacophore, includes a carboxyl group at one end (the α-chain) and a hydroxyl group on the other (the β-chain). europa.eu

Interaction with Prostanoid Receptor Subtypes (e.g., PGF2α Receptors)

As an analogue of PGF2α, this compound primarily targets the prostaglandin F (FP) receptor. Research on similar PGF2α analogues demonstrates a high affinity for this receptor subtype. For instance, one study noted that a related compound, 17-phenyl trinor prostaglandin F2α methyl amide, competes effectively with the natural PGF2α for binding to the FP receptor on ovine luteal cells, showing a binding affinity 440% greater than that of PGF2α itself. chongdachem.comamericanchemicalsuppliers.com The interaction of these analogues with FP receptors is a critical first step in their mechanism of action. In human hair follicles, PGF2α receptors have been identified, with the strongest presence observed in the matricular cells and the inner root sheath of the hair bulb, particularly in the Huxley layer. cir-safety.org This localization suggests a direct site of action for PGF2α analogues in modulating hair growth.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Prostanoid receptors, including the FP receptor, belong to the large family of G-protein coupled receptors (GPCRs). service.gov.ukbiomolther.org GPCRs are cell-surface proteins characterized by seven transmembrane helices that play a crucial role in converting extracellular signals into intracellular responses. biomolther.org

The signaling process begins when a ligand, such as this compound, binds to the GPCR. This binding induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits). Upon activation, the Gα subunit releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP). This exchange causes the Gα subunit to dissociate from the Gβγ dimer. Both the Gα-GTP complex and the Gβγ dimer can then interact with various downstream effector proteins to initiate intracellular signaling cascades. mdpi.comnih.gov

Intracellular Signaling Cascades Mediated by this compound

The activation of FP receptors by this compound initiates a cascade of intracellular events mediated by second messengers. This process involves the modulation of key enzyme activities, leading to specific biological effects at the cellular level.

Modulation of Enzyme Activity (e.g., Adenyl Cyclase, Phospholipase C)

The G-proteins activated by prostanoid receptors can influence several effector enzymes. The FP receptor is primarily coupled to the Gq type of G-protein. Activation of Gq leads to the stimulation of Phospholipase C (PLC). service.gov.ukmdpi.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). europa.eu

Prostanoid receptor activation can also modulate the activity of adenylyl cyclase (AC), an enzyme that synthesizes cyclic adenosine (B11128) monophosphate (cAMP) from ATP. europa.euservice.gov.uk Depending on the receptor subtype and the coupled G-protein (Gs or Gi), adenylyl cyclase can be either stimulated or inhibited, leading to an increase or decrease in intracellular cAMP levels. mdpi.com

Downstream Biological Effects at the Cellular Level

The second messengers generated by PLC and AC activity trigger further downstream effects. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. europa.eu This increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various target proteins, altering their activity and leading to a cellular response.

The activation of these signaling pathways constitutes the primary mechanism through which prostaglandin analogues like this compound exert their effects. The specific cellular outcomes depend on the cell type and the specific proteins expressed within that cell.

Regulation of Hair Follicle Cycling by Prostaglandin Analogues

The hair follicle undergoes a continuous cycle of growth (anagen), regression (catagen), and rest (telogen). nih.gov Prostaglandins are key signaling molecules that play a significant role in regulating this cycle. koreascience.krkjpp.net Different prostaglandins can have opposing effects: Prostaglandin D2 (PGD2) is known to inhibit hair growth and is found in elevated levels in the scalps of men with androgenetic alopecia, while Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) are known to stimulate it. nih.govkoreascience.krkjpp.net

Prostaglandin analogues that act as PGF2α receptor agonists, such as this compound, promote hair growth primarily by influencing the anagen phase of the hair cycle. The mechanism involves prolonging the duration of the anagen phase and possibly stimulating follicles in the telogen phase to re-enter the anagen phase. This leads to an increase in the number, length, and thickness of hairs, an effect that has been clinically demonstrated for eyelashes. nih.govkjpp.netnih.gov

A clinical trial involving a topical formulation containing this compound demonstrated its efficacy in enhancing eyelash length.

Eyelash Growth After 4 Weeks of Daily Use

Treatment Group Key Ingredient Mean Eyelash Growth (mm)
Group A This compound (Concentration 1) 1.69
Group B This compound (Concentration 2) 1.94
Group D This compound (Concentration 3) 1.44
Group C Placebo 0.63

Data sourced from a randomized, double-blind clinical trial. nih.gov

This table illustrates a statistically significant increase in eyelash length in all groups treated with this compound compared to the placebo group. nih.gov

Table of Mentioned Compounds

Compound Name
Adenosine triphosphate (ATP)
Bimatoprost (B1667075)
Cyclic adenosine monophosphate (cAMP)
This compound
Diacylglycerol (DAG)
Guanosine diphosphate (GDP)
Guanosine triphosphate (GTP)
Inositol triphosphate (IP3)
Latanoprost
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Prostaglandin D2 (PGD2)
Prostaglandin E2 (PGE2)
Prostaglandin F2α (PGF2α)

Prolongation of the Anagen Phase of Hair Growth

The human hair growth cycle consists of three main phases: anagen (growth), catagen (transition), and telogen (resting). lashcentre.co.ukservice.gov.uk this compound is understood to exert its effects by extending the duration of the anagen phase. lashcentre.co.ukmillennialeye.comadoreyes.comovid.com This prolongation of the active growth phase allows eyelashes to grow longer and thicker than they would naturally. lashcentre.co.ukaltmeyers.org The action of prostaglandin analogues can increase the percentage of eyelashes in the anagen phase from a typical 20% to as high as 90%. plasticsurgerykey.com

A randomized, double-blind clinical trial involving 34 healthy volunteers demonstrated the efficacy of this compound in increasing eyelash length. After four weeks of daily application, the treatment groups showed statistically significant increases in lash length compared to the placebo group. ovid.comnih.gov

Table 1: Increase in Eyelash Length with this compound Treatment

Treatment GroupAverage Increase in Eyelash Length (mm)
Group A (Full Strength)1.69
Group B (Half Strength)1.94
Group D (Varying Concentration)1.44
Group C (Placebo)0.63

Data from a randomized, double-blind clinical trial on 34 volunteers over 4 weeks. ovid.comnih.gov

Influence on Telogen-Anagen Transition Dynamics

In addition to extending the anagen phase, prostaglandin analogues like this compound are thought to influence the transition between the telogen and anagen phases. ovid.comresearchgate.net It is suggested that these compounds shorten the resting period, prompting follicles to re-enter the growth phase more quickly. ovid.comcosmeticsdesign.com This contributes to a greater number of hairs being in the anagen phase at any given time, enhancing the appearance of lash density. researchgate.net Some research suggests the mechanism involves prompting follicles to complete the telogen phase before cycling back into the anagen phase. plasticsurgerykey.com

Mechanistic Similarities and Differences Compared to Other Prostaglandin Analogues

This compound belongs to a class of synthetic prostaglandin analogues used in cosmetics. lashcentre.co.ukadoreyes.com Its fundamental mechanism is believed to be similar to other well-known prostaglandin analogues, such as the FDA-approved drug Bimatoprost, involving the activation of prostaglandin receptors to stimulate hair growth. millennialeye.comovid.com Other analogues like Latanoprost and Travoprost (B1681362) also demonstrate similar effects on eyelash growth. researchgate.net

The primary differences between these analogues lie in their specific chemical structures, which can influence their potency and clinical profile. For instance, this compound is characterized by the removal of a chlorine atom and the addition of an ethylamide group to the prostaglandin backbone. These structural modifications can lead to variations in efficacy and the supporting clinical evidence. A review of prostaglandin-based eyelash serums assigned different grades of evidence to various analogues, highlighting these differences. cosmeticsdesign.com

Table 2: Comparison of Prostaglandin Analogues

CompoundMechanism of ActionEvidence Grade
This compoundProlongs anagen phase via prostaglandin receptors. ovid.comGrade C cosmeticsdesign.com
BimatoprostProlongs anagen phase, increases dermal papilla size and melanogenesis. researchgate.netcosmeticsdesign.comGrade A cosmeticsdesign.com
LatanoprostSimilar mechanism to Bimatoprost. cosmeticsdesign.comGrade B cosmeticsdesign.com
Isopropyl cloprostenateProlongs anagen phase. millennialeye.comGrade D cosmeticsdesign.com

Comparative data on mechanisms and evidence ratings for various prostaglandin analogues. millennialeye.comovid.comresearchgate.netcosmeticsdesign.com

Investigation of Cellular Proliferation and Differentiation Pathways

The effects of prostaglandin analogues on hair growth are rooted in their influence on cellular activities within the hair follicle. The anagen phase is characterized by the rapid proliferation of germinative epithelial cells in the hair bulb. ehu.eus The nuclear protein Ki-67 is a key marker for cellular proliferation and is predominantly expressed in the hair follicle during the anagen phase. ijpgderma.org Prostaglandin analogues are thought to stimulate these proliferative processes.

Furthermore, these compounds influence cellular differentiation. autisme-montreal.com In the context of hair, this includes stimulating melanogenesis, which leads to darker pigmentation of the lashes, and increasing the size of the dermal papilla and hair bulb, resulting in thicker hair shafts. researchgate.netresearchgate.net The differentiation of keratinocytes into the various layers of the hair follicle is a complex process regulated by signaling pathways, and prostaglandin analogues appear to modulate these pathways to enhance hair growth. ehu.eus Bone morphogenetic proteins (BMPs) are also known to be crucial regulators of cell proliferation and differentiation within the hair follicle. nih.gov

Exploration of Biological Signaling Disruption

As potent signaling molecules, prostaglandin analogues like this compound have the capacity to interact with and disrupt endogenous biological signaling pathways. autisme-montreal.com Their primary mechanism involves activating prostaglandin receptors, which can alter the normal signaling cascade. autisme-montreal.com Prostaglandins are involved in a wide array of physiological functions, and their synthetic analogues can therefore have effects beyond the intended cosmetic application.

For example, prostaglandin E2 (PGE2) is a lipid mediator crucial for processes like cellular differentiation and synaptic plasticity. autisme-montreal.com The introduction of exogenous prostaglandin analogues can potentially disrupt the delicate balance of these pathways. autisme-montreal.com There is also a suggestion that the mechanism of action for lash conditioners could involve the regulation of intracellular cyclic AMP (c-AMP) levels, although this has not been definitively proven. plasticsurgerykey.com These interactions underscore the biologically active nature of this compound and its potential to influence cellular signaling.

Preclinical and in Vitro Methodologies in Dechloro Ethylcloprostenolamide Research

In Vitro Assays for Cellular Responses and Biological Activity

In vitro assays are fundamental in assessing how Dechloro ethylcloprostenolamide affects cellular processes. These controlled laboratory experiments utilize cell cultures to observe the compound's direct impact on cell behavior.

Cell Proliferation and Viability Assays (e.g., Neutral Red Uptake Assay)

Cell proliferation and viability assays are essential tools to determine the number of living cells and their metabolic activity in response to a substance. nih.govpromega.com.br A variety of methods are available, including those based on tetrazolium reduction (MTT, MTS, XTT, WST-1), resazurin (B115843) reduction, and luminogenic ATP measurement. nih.gov The choice of assay depends on the cell type and the research question. sigmaaldrich.com

One commonly used method is the Neutral Red Uptake (NRU) assay. nih.goviivs.org This assay provides a quantitative measure of viable cells based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes. nih.gov Healthy, viable cells can take up the dye through non-ionic diffusion, whereas cells with compromised membrane integrity cannot. The amount of dye absorbed is proportional to the number of viable cells and can be quantified using a spectrophotometer after extraction. nih.gov This method is recognized for being sensitive, reproducible, and cost-effective. nih.gov The NRU assay is suitable for assessing the cytotoxicity of compounds and has been incorporated into regulatory guidelines. nih.gov For instance, the 3T3 NRU cytotoxicity assay uses Balb/c 3T3 mouse fibroblasts to evaluate the systemic toxicity potential of a substance. iivs.org

In the context of this compound research, in vitro studies on hair bulb keratinocyte proliferation have been conducted to understand its effects on hair growth. incidecoder.com

Table 1: Overview of Common Cell Viability and Proliferation Assays

Assay NamePrincipleDetection MethodAdvantagesDisadvantages
Neutral Red Uptake (NRU) Assay Viable cells take up and bind the neutral red dye in their lysosomes. nih.govSpectrophotometerSensitive, quantifiable, simple, fast, reproducible, inexpensive. Potential for crystal formation of the dye; interference with colored compounds.
MTT Assay The yellow tetrazolium salt (MTT) is reduced to purple formazan (B1609692) crystals by metabolically active cells. sigmaaldrich.comSpectrophotometerFast protocol, high throughput. sigmaaldrich.comEndpoint assay, potential overestimation of viability, requires a final solubilization step. sigmaaldrich.com
XTT Assay Actively respiring cells convert XTT to a water-soluble orange formazan product. sigmaaldrich.comSpectrophotometerHigh sensitivity, large dynamic range, water-soluble product. sigmaaldrich.comEndpoint assay, potential overestimation of viability. sigmaaldrich.com
WST-1 Assay WST-1 is cleaved to a soluble formazan by cellular mechanisms, primarily at the cell surface. sigmaaldrich.comSpectrophotometerHigh sensitivity, faster protocol than MTT. sigmaaldrich.comEndpoint assay, potential overestimation of viability. sigmaaldrich.com
Luminescent ATP Assay Measures ATP, an indicator of metabolically active cells, using a luciferase reaction that produces light. promega.com.brsigmaaldrich.comLuminometerVery sensitive, fast, high-throughput compatible. sigmaaldrich.comRequires cell lysis. sigmaaldrich.com

Analysis of Markers for Cellular Apoptosis and Senescence

Cellular apoptosis (programmed cell death) and senescence (irreversible growth arrest) are critical processes in tissue homeostasis and development. researchgate.netmdpi.com Dysregulation of these pathways is implicated in various diseases. researchgate.net

In vitro analysis of markers for apoptosis and senescence helps to understand the long-term cellular responses to compounds like this compound. Senescent cells are characterized by permanent cell cycle arrest and the expression of specific biomarkers. The most widely used marker for cellular senescence is the detection of β-galactosidase activity at pH 6.0. Other common markers include the immunohistochemical detection of cell cycle inhibitors like p16, p21, p15, and p27. However, it's important to note that some of these markers can also be present in non-senescent, differentiating cells, necessitating a careful interpretation of results.

Apoptosis is a distinct process from senescence, and its induction can be a desired outcome in certain therapeutic contexts, while its resistance is a hallmark of some senescent cells. researchgate.net Quiescence, a reversible state of dormancy, is another cellular state that can be investigated, as it can precede senescence. mdpi.com

Investigation of Anagen-Inducing Factors and Growth Factor Expression (e.g., Vascular Endothelial Growth Factor)

The hair growth cycle consists of three main phases: anagen (growth), catagen (transition), and telogen (rest). nih.gov Prostaglandin (B15479496) analogs are known to influence the hair cycle, often by prolonging the anagen phase. Investigating the expression of anagen-inducing factors and other growth factors is crucial to understanding the mechanism of action of compounds like this compound.

In vitro studies can measure the expression of various growth factors in response to treatment. These factors play a significant role in regulating the hair cycle. japsonline.com Key growth factors include:

Vascular Endothelial Growth Factor (VEGF): A potent mitogen for endothelial cells that is crucial for angiogenesis (the formation of new blood vessels). wikipedia.orgnih.gov Improved blood flow to the hair follicle is thought to support hair growth. nih.gov VEGF is known to be involved in hair follicle development and can be stimulated by other growth factors like Insulin-like Growth Factor 1 (IGF-1). nih.govjapsonline.com

Fibroblast Growth Factors (FGFs): This family of proteins, including FGF5, FGF7, and FGF10, are critical regulators of the hair cycle. nih.govnih.gov FGF5, in particular, is known to be an inhibitor of the anagen phase, and its inhibition can prolong hair growth. nih.gov Conversely, FGF7 and FGF10 are involved in activating epithelial stem cells and promoting follicular growth. nih.gov

Keratinocyte Growth Factor (KGF): A member of the FGF family (FGF7) that stimulates the proliferation of keratinocytes, the primary cells of the hair shaft. japsonline.com

Insulin-like Growth Factor 1 (IGF-1): This growth factor helps to prevent apoptosis during the anagen phase and stimulates the expression of VEGF. nih.gov

Studies on other substances have demonstrated the ability to measure the expression of these growth factors in human dermal papilla cells (hDPCs) in vitro to assess their potential for promoting hair growth. researchgate.net

Receptor Binding and Functional Potency Studies

Understanding how this compound interacts with its target receptors is fundamental to explaining its biological effects.

In Vitro Receptor Affinity and Efficacy Determination

This compound is a prostaglandin analog and is expected to exert its effects by binding to prostaglandin receptors. autisme-montreal.comservice.gov.ukyorku.ca These receptors are members of the G-protein coupled receptor (GPCR) family, which mediate a wide range of cellular responses. service.gov.uk

In vitro receptor binding assays are used to determine the affinity (how strongly a compound binds to a receptor) and efficacy (the ability of the compound to produce a biological response after binding) of this compound for various prostaglandin receptors. researchgate.nettoxminds.com These studies are crucial for characterizing the compound's pharmacological profile. Radioligand binding assays are a widely used technique for this purpose, where a radiolabeled ligand is used to quantify receptor binding. nih.gov Analysis of these experiments can yield the equilibrium dissociation constant (KD), a measure of affinity, and the maximum receptor density (Bmax). nih.gov

Competitive Binding Assay Methodologies

Competitive binding assays are a key methodology for determining the binding affinity of an unlabeled compound (the "competitor," such as this compound) by measuring its ability to displace a labeled ligand from a receptor. nih.govnanotempertech.comwikipedia.org This allows for the calculation of the competitor's inhibition constant (Ki), which is an indicator of its binding affinity. nanotempertech.com

The general procedure involves:

Determining the affinity of the labeled ligand: The binding affinity (Kd) between a fluorescently or radioactively labeled ligand and the target receptor is first quantified. nanotempertech.com

Competition experiment: A constant concentration of the target receptor and the labeled ligand are incubated with varying concentrations of the unlabeled competitor. nanotempertech.com

Measuring displacement: The degree to which the unlabeled competitor displaces the labeled ligand is measured. This allows for the determination of the EC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand. nanotempertech.com

Calculating the inhibition constant (Ki): The Ki value for the competitor can then be calculated from the EC50, the Kd of the labeled ligand, and the concentrations of the labeled ligand and receptor used in the assay. nanotempertech.com

These assays can be performed using various detection methods, including fluorescence polarization and radioligand detection. nih.govnih.gov Competitive binding assays are essential for screening compounds and comparing their relative affinities for a specific receptor. nanotempertech.combmglabtech.com

New Approach Methodologies (NAMs) for Mechanistic Insights

New Approach Methodologies (NAMs) represent a shift towards using non-animal testing methods to provide mechanistic data on chemical compounds. nih.gov These methods, which include in silico modeling and advanced in vitro assays, are crucial for a deeper understanding of a substance's biological activity. nih.gov For prostaglandin analogues like this compound, NAMs are instrumental in evaluating their interactions with biological systems. Research on related prostaglandin analogues often employs a read-across approach, where data from a well-studied analogue is used to predict the properties of a structurally similar compound. autisme-montreal.com

In silico models are computational tools used to predict the biological activity of a chemical based on its structure. These models are particularly useful for screening for potential endocrine receptor activation. While specific in silico prediction data for this compound's effect on endocrine receptor activation are not publicly available, the methodology is well-established for assessing endocrine-disrupting potential. yorku.ca For instance, research has shown that prostaglandin analogues like this compound can activate prostaglandin receptors, which can disrupt normal prostaglandin signaling. europa.euresearchgate.net This activation is a key piece of mechanistic information that in silico models can help predict. For a related compound, Dechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE), in silico models have yielded mixed results regarding its potential for endocrine disruption, suggesting that it may have some activity in this area. sunscreen-skincare.biz

In Vitro Assessment of Percutaneous Absorption and Metabolism

Understanding how a compound is absorbed through the skin and subsequently metabolized is a critical aspect of its preclinical evaluation.

Percutaneous Absorption: There is no reliable published data specifically detailing the in vitro percutaneous absorption of this compound. sunscreen-skincare.biz However, for the related prostaglandin analogue, Dechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE), an in vitro study using human skin showed a percutaneous absorption of 6.51% ± 2.16%. autisme-montreal.com

Metabolism: Specific in vitro metabolism studies for this compound are not available in the public domain. For the related compound DDDE, an in vitro metabolism study using fresh human skin demonstrated that it undergoes hydrolysis, leading to the formation of its free acid (tafluprost acid) in a range of 65.8-71.2%. autisme-montreal.com

Below is a table summarizing the available in vitro percutaneous absorption and metabolism data for the related compound Dechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE).

Test TypeCompoundSystem UsedFinding
Percutaneous AbsorptionDechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE)Human Skin6.51% ± 2.16% absorbed
MetabolismDechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE)Fresh Human SkinFormation of 65.8-71.2% tafluprost (B1681877) acid via hydrolysis

In Vitro Genotoxicity Testing Methods (e.g., Ames Assay, Micronucleus Assay)

Genotoxicity testing is essential to determine if a compound can cause genetic mutations or chromosomal damage. Standard in vitro genotoxicity tests include the Ames assay and the micronucleus assay.

Ames Assay: The Ames test is a bacterial reverse mutation assay used to detect point mutations. There are no specific Ames assay results available for this compound. However, for a different prostaglandin analogue, R-Cloprostenol, the Ames test was negative, indicating no mutagenic activity in this assay. sunscreen-skincare.biz

Micronucleus Assay: The in vitro micronucleus test assesses chromosomal damage by detecting the formation of micronuclei in the cytoplasm of treated cells. No specific data from an in vitro micronucleus test for this compound has been published. The related compound, R-Cloprostenol, yielded a negative result in an in vivo bone marrow micronucleus test in mice. sunscreen-skincare.biz However, in an in vitro chromosomal aberration test using human lymphocytes, R-Cloprostenol did show an increase in aberrations at very high concentrations, leading scientific bodies to conclude that a genotoxic hazard for other prostaglandin analogues cannot be entirely ruled out. sunscreen-skincare.biz

The following table summarizes the available genotoxicity data for the related compound R-Cloprostenol.

Test TypeCompoundSystem UsedResult
Ames AssayR-CloprostenolBacterialNegative
In Vivo Micronucleus TestR-CloprostenolMouse Bone MarrowNegative
In Vitro Chromosomal AberrationR-CloprostenolHuman LymphocytesPositive at high concentrations

Structure Activity Relationship Sar of Dechloro Ethylcloprostenolamide and Analogues

Foundational Principles of Prostaglandin (B15479496) Analogue SAR

The biological activity of prostaglandin (PG) analogues is intrinsically linked to their molecular structure. The foundational structure of naturally occurring prostaglandins (B1171923), such as PGF2α, consists of a 20-carbon chain containing a cyclopentane (B165970) ring. europa.eu Key features include a carboxylic acid group at the C-1 position of the "alpha-chain" (C1-C7) and a hydroxyl group at the C-15 position of the "omega-chain" (C13-C20). europa.eu This basic framework constitutes the essential pharmacophore required for receptor binding. europa.eu

SAR studies for prostaglandin analogues like dechloro ethylcloprostenolamide focus on how modifications to this core structure influence receptor affinity and selectivity. Alterations to the alpha-chain, omega-chain, and the central cyclopentane ring can dramatically change a compound's pharmacological profile. arvojournals.org For example, modifications to the carboxylic acid group can impact potency and receptor interaction.

Early research on ocular hypotensive prostanoids demonstrated that changes to the omega-chain were pivotal. Replacing part of the omega-chain of PGF2α with a benzene (B151609) ring, as seen in 17-phenyl-18,19,20-trinor PGF2α, significantly altered the potency and receptor profile, leading to a much higher therapeutic index in the eye. nih.gov Further saturation of the 13,14-double bond in these phenyl-substituted analogues was found to improve receptor selectivity and enhance chemical stability, a key step in the development of highly potent and efficacious compounds like latanoprost. arvojournals.org These foundational studies underscore the principle that specific structural modifications are crucial for optimizing the desired biological activity of prostaglandin analogues. arvojournals.orgresearchgate.net

Computational and Chemoinformatic Approaches to SAR

Modern drug design increasingly relies on computational and chemoinformatic tools to elucidate and predict the SAR of complex molecules. mdpi.com These methods allow for the systematic analysis of large datasets of chemical structures and their associated biological activities, identifying key relationships that guide the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netopenbioinformaticsjournal.com By quantifying physicochemical properties, or "descriptors," of molecules, QSAR models can predict the activity of new, untested compounds. openbioinformaticsjournal.com These models are powerful tools in medicinal chemistry for understanding the molecular features that drive pharmacological responses. researchgate.net

The development of QSAR models for prostaglandin analogues has been instrumental in identifying the structural requirements for their activity. researchgate.neteurjchem.com These models typically involve generating a large number of molecular descriptors and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find the best correlation with biological data. researchgate.netopenbioinformaticsjournal.com

Electronic properties of a molecule play a significant role in its interaction with a biological target. researchgate.net QSAR studies often incorporate electronic descriptors to capture these effects. openbioinformaticsjournal.com Such parameters can be calculated using computational chemistry methods and include:

Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These parameters relate to the molecule's ability to donate or accept electrons, which is crucial for forming interactions within a receptor binding site. researchgate.netnih.gov

Dipole Moment: This describes the polarity of the molecule, which influences its orientation in the electric field of a receptor and its solubility. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are likely to engage in favorable electrostatic interactions with the receptor. nih.gov

Studies on various enzyme inhibitors have shown that electronic parameters are often dominant factors in modulating biological activity. researchgate.net For instance, in the analysis of cyclooxygenase-2 (COX-2) inhibitors, electronic property analysis helped to characterize the pharmacologically active molecules. nih.gov

Hydrophobicity and steric shape are fundamental properties that govern a drug's ability to cross biological membranes and fit into a receptor's binding pocket. spu.edu.sy

Hydrophobicity: Often quantified by the partition coefficient (log P), this parameter measures how a molecule distributes itself between a nonpolar (like n-octanol) and a polar (like water) solvent. spu.edu.sy The hydrophobicity of specific substituents on a molecule can be critical for receptor interactions. spu.edu.sy QSAR equations frequently include a log P term, and often a parabolic relationship is observed, indicating an optimal hydrophobicity for maximum activity. spu.edu.sy

Steric Factors: These descriptors relate to the size and shape of the molecule. slideshare.net The Taft steric parameter (Es) is a classic example used to quantify the steric bulk of substituents. slideshare.net In modern QSAR, steric properties are often described by topological indices or calculated from the 3D structure of the molecule. openbioinformaticsjournal.com Analysis of 1,2-diarylcyclopentene prostaglandin EP1 receptor antagonists revealed that specific topological descriptors, which relate to molecular size and shape, were important for explaining their inhibitory activity. eurjchem.com Similarly, in the design of COX inhibitors, analysis showed that the steric field had the greatest influence on activity. acs.org

3D-QSAR Techniques in Computational Drug Design

Three-dimensional QSAR (3D-QSAR) methods extend the principles of QSAR by considering the 3D properties of molecules. openbioinformaticsjournal.com These techniques require the alignment of a set of molecules according to a common scaffold or a putative binding mode. nih.gov The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom. mdpi.com

The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

CoMFA: Calculates steric and electrostatic fields around the molecules. mdpi.com

CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the interaction requirements. nih.gov

The results of a 3D-QSAR analysis are often visualized as contour maps. nih.gov These maps highlight regions in 3D space where modifications to the molecular structure are predicted to either increase or decrease biological activity. For example, a green contour in a CoMFA steric map indicates that adding bulk in that region is favorable for activity, while a yellow contour suggests that bulk is unfavorable. acs.org

3D-QSAR studies have been successfully applied to various prostaglandin-related targets, such as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and microsomal prostaglandin E2 synthase (mPGES-1). nih.gov These studies have yielded statistically significant models that not only predict the activity of new compounds but also provide crucial insights for designing more potent inhibitors by suggesting specific structural modifications. researchgate.netnih.gov

Pharmacophore Analysis and Essential Structural Motifs for Receptor Binding

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. d-nb.info These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.govuibk.ac.at Pharmacophore modeling is a powerful ligand-based drug design technique used to identify new chemical scaffolds that can bind to a target of interest. mdpi.comnih.gov

The process involves identifying the key interaction points from a set of known active molecules and defining their spatial relationships. d-nb.info This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore.

For prostaglandin analogues, the basic pharmacophore consists of the core structure necessary for receptor binding, including the cyclopentane ring, the alpha-chain with its terminal acid or amide group, and the omega-chain with its hydroxyl groups. europa.eu More detailed pharmacophore models have been developed for inhibitors of enzymes involved in prostaglandin metabolism, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). One such model for acidic mPGES-1 inhibitors consisted of four hydrophobic features, one aromatic ring, and one negatively ionizable feature. nih.gov Similarly, a pharmacophore model for 1,2,4-triazole-based COX-2 inhibitors identified key features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov

These models serve as a 3D template that encapsulates the crucial structural motifs for receptor binding, guiding the synthesis and development of new, potent, and selective prostaglandin analogues. d-nb.info

Strategic Chemical Modifications and Their Predicted Biological Impact

The biological activity of prostaglandin analogues is highly dependent on their chemical structure. Modifications to the parent PGF2α molecule are strategically made to alter potency, receptor selectivity, and metabolic stability. ontosight.aiunivie.ac.at The core structure of a prostaglandin consists of a 20-carbon skeleton with a cyclopentane ring, a carboxylic acid-containing "alpha" (α) chain, and a hydroxyl-containing "omega" (ω) chain. europa.euresearchgate.net this compound features key modifications, including an N-ethylamide group on the α-chain and a phenoxy group on the ω-chain. nih.gov

Alpha (α) Chain Modifications: The conversion of the terminal carboxylic acid on the α-chain to an ester or an amide is a common strategy. entokey.comacs.org For instance, this compound has an N-ethylamide at this position. nih.gov This modification often creates a prodrug that is converted to the biologically active free acid by enzymes in the body, such as corneal esterases. entokey.com This can enhance penetration and prolong the duration of action.

Omega (ω) Chain Modifications: Modifications to the ω-side chain significantly influence receptor binding and biological activity. researchgate.net A key modification in many potent analogues, including this compound, is the addition of a large aromatic group, such as a phenoxy group, at the C-16 or C-17 position. nih.goventokey.com This alteration can increase selectivity for the prostanoid FP receptor, which is associated with effects like intraocular pressure reduction. entokey.comcir-safety.org Furthermore, saturating the double bond between C-13 and C-14, as seen in the development of latanoprost, can result in a more chemically stable compound. entokey.com

Predicted Biological Impact of Modifications: The specific combination of an N-ethylamide on the α-chain and a C-16 phenoxy group on the ω-chain in this compound is predicted to enhance its interaction with prostaglandin receptors, prolonging the growth phase (anagen) of hair follicles. Structural variations among analogues, such as the addition of fluorine atoms, influence their biological activity and safety profiles.

The following table summarizes key strategic modifications to the prostaglandin skeleton and their generally predicted biological impact.

Structural Modification Location Example Analogue(s) Predicted Biological Impact
Esterification of C-1 carboxyl groupAlpha (α) ChainLatanoprost, Travoprost (B1681362), Isopropyl CloprostenateCreates a prodrug, enhances corneal penetration, improves tolerability. entokey.com
Amidation of C-1 carboxyl groupAlpha (α) ChainBimatoprost (B1667075), this compoundCreates a prodrug, potentially alters receptor interaction and signaling pathways. acs.org
Addition of a terminal phenyl ringOmega (ω) ChainLatanoprostImproves receptor selectivity for the FP receptor and increases chemical stability. entokey.com
Aromatic group at C-16Omega (ω) ChainThis compoundIncreases potency and selectivity. nih.gov
Saturation of C13-C14 double bondOmega (ω) ChainLatanoprostIncreases chemical stability. entokey.com

Read-Across Methodologies for Analogous Compounds in SAR Studies

Read-across is a toxicological assessment methodology used to predict the properties of a "data-poor" substance by using data from one or more structurally and mechanistically similar "data-rich" analogue compounds. toxminds.comacs.org This approach is particularly relevant for prostaglandin analogues due to the large number of structurally related compounds and the ethical and practical challenges of extensive animal testing. toxminds.com Regulatory bodies like the EU's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) utilize read-across to evaluate the safety of these compounds in cosmetic products. europa.eucir-safety.org

The core hypothesis for using read-across for prostaglandin analogues is that due to their structural and mechanistic similarities, they will exhibit similar types of biological effects. cir-safety.org The process follows a stepwise framework, such as the one outlined by the European Chemicals Agency (ECHA). toxminds.com

Key Steps in Read-Across for Prostaglandin Analogues:

Analogue Identification and Justification: The first step is to identify potential analogue compounds based on structural similarity. This is often done using computational tools that calculate similarity scores (e.g., Tanimoto scores) based on chemical fingerprints. cir-safety.org For instance, in an assessment of Isopropyl Cloprostenate, compounds like Cloprostenol (B1669231), Latanoprost, and Travoprost were considered as potential analogues. cir-safety.orgcir-safety.org

Assessment of Physicochemical Properties: The physicochemical properties (e.g., molecular weight, log Kow) of the target and analogue compounds are compared. toxminds.com For example, a quantitative structure-activity relationship (QSAR) model was used to estimate the dermal absorption of Isopropyl Cloprostenate based on its molecular weight and log Kow. cir-safety.org

Mechanistic Similarity: A crucial step is to establish a common mechanism of action. cir-safety.org Most prostaglandin analogues used for ophthalmic or cosmetic purposes act as agonists of the prostanoid FP receptor. entokey.com Their shared ability to activate this receptor and trigger downstream events (e.g., calcium mobilization, MAPK activation) provides a strong basis for grouping them. cir-safety.org

Toxicokinetic (ADME) Comparison: The absorption, distribution, metabolism, and excretion (ADME) profiles are compared. A key metabolic pathway for many prostaglandin analogues is hydrolysis of the ester or amide prodrug to the active free acid, followed by beta-oxidation, similar to endogenous fatty acids. cir-safety.org

Data Gap Filling: Once the read-across hypothesis is justified, data from the analogue(s) can be used to fill data gaps for the target substance for various toxicological endpoints, such as developmental and reproductive toxicity. cir-safety.orgtoxminds.com

The CIR Expert Panel has reviewed read-across strategies for ingredients like Ethyl Tafluprostamide (DDDE) and Isopropyl Cloprostenate, considering data from approved drugs such as tafluprost (B1681877) and travoprost. cir-safety.org This process involves a careful evaluation of all available data to build confidence in the read-across assessment. toxminds.com

The following table outlines the essential components of a read-across assessment for a prostaglandin analogue.

Assessment Component Description Example Application for Prostaglandin Analogues
Hypothesis A clear statement on why the analogue(s) are suitable for read-across.Isopropyl Cloprostenate is a PGF2α analogue and will share similar biological effects with other FP receptor agonists like Travoprost. cir-safety.org
Structural Similarity Comparison of chemical structures, functional groups, and calculation of similarity scores.Comparing the core cyclopentane ring, α- and ω-chains of the target compound with analogues like Latanoprost or Cloprostenol. cir-safety.org
Mechanistic Similarity Evidence of a shared mode of action (MoA).Demonstrating that the target and analogue compounds both bind to and activate the prostanoid FP receptor. cir-safety.orgcir-safety.org
Toxicokinetic Profile Comparison of Absorption, Distribution, Metabolism, and Excretion (ADME) pathways.Showing that both target and analogue are prodrugs metabolized via hydrolysis and subsequent β-oxidation. cir-safety.org
Data Evaluation Critical assessment of the quality and relevance of the data from the analogue(s).Using data from comprehensive studies on Travoprost to fill data gaps for the reproductive toxicity of Isopropyl Cloprostenate. cir-safety.org

Synthetic and Derivatization Strategies for Dechloro Ethylcloprostenolamide Analogues

Synthetic Routes to Prostaglandin (B15479496) F2α Analogues

The synthesis of Dechloro ethylcloprostenolamide and its analogues is built upon the foundational synthetic strategies developed for natural prostaglandins (B1171923) and their derivatives like latanoprost, travoprost (B1681362), and bimatoprost (B1667075). acs.orggoogle.com A common and historically significant approach involves the use of a key intermediate known as the Corey lactone, which provides the necessary stereochemical control for the cyclopentane (B165970) core of the molecule. researchgate.net

Modern synthetic strategies often employ chemoenzymatic methods to create the chiral core with high enantioselectivity. researchgate.net A unified approach can be used to produce a variety of PGF2α analogues, including cloprostenol (B1669231) and bimatoprost, from a common intermediate. researchgate.net These routes typically involve the sequential attachment of the alpha (α) and omega (ω) side chains to the central cyclopentane ring system through chemical reactions like Wittig olefinations and nickel-catalyzed cross-couplings. researchgate.netresearchgate.net

A crucial step in synthesizing this compound involves the modification of the C-1 carboxyl group. In many PGF2α analogues, this position is an isopropyl ester. arvojournals.org For prostamides like this compound, this ester or the natural carboxylic acid is converted to an N-ethylamide. nih.govgoogle.com The "dechloro" designation signifies that, unlike its parent compound cloprostenol, it lacks a chlorine atom on the ω-chain. These targeted modifications are key to producing analogues with specific biological profiles. google.com

Rational Design of Novel this compound Derivatives

The rational design of new this compound derivatives aims to create molecules with enhanced potency, selectivity, and improved safety profiles. nih.govmdpi.com This process is guided by structural biology and a mechanistic understanding of how these molecules interact with their biological targets, primarily the prostaglandin F (FP) receptor. nih.govnih.gov

A prominent example of rational design in this class is the development of Dechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE), also known by the INCI name Ethyl Tafluprostamide. service.gov.ukcir-safety.org DDDE is a derivative of tafluprost (B1681877), another potent PGF2α analogue. service.gov.uk The design strategy for DDDE involved introducing two fluorine atoms into the structure. Such halogenation is a common medicinal chemistry tactic used to modulate a molecule's metabolic stability and binding affinity. researchgate.net

The concept of "read-across" is also a practical application of rational design principles, particularly in safety assessments. cir-safety.org Here, toxicological data from well-characterized, structurally similar compounds like tafluprost and travoprost are used to infer the safety profile of a new derivative. cir-safety.org This approach relies on the understanding that similar chemical structures will likely have similar biological activities and metabolic pathways. The design of novel analogues can also involve more significant structural changes, such as altering the core ring system from a cyclopentane to a seven-membered ring to explore dual agonism at different prostaglandin receptors, like FP and EP3. nih.gov

Impact of Substituent Changes on Biological Activity and Receptor Specificity

The biological activity and receptor specificity of this compound and its derivatives are highly sensitive to specific structural features. Even minor substituent changes can lead to significant differences in how the molecule functions. nih.govacs.org Understanding this structure-activity relationship (SAR) is crucial for designing effective and selective compounds. acs.orgresearchgate.net

Key Structural Modifications and Their Impact:

C-1 Amide Moiety: The replacement of the natural C-1 carboxylic acid with an N-ethylamide group is a defining feature of this compound. While the carboxylic acid is considered essential for optimal binding to the FP receptor, the amide modification creates a prostamide that still exhibits potent biological activity, suggesting a different interaction mode or receptor activation profile. nih.govrsc.org This change can also influence the compound's metabolic stability by preventing beta-oxidation, a common degradation pathway for natural prostaglandins. google.com

Omega (ω) Chain Substituents: The ω-chain plays a critical role in receptor interaction. In cloprostenol, a chlorine atom is present on the phenoxy ring of this chain. Its removal to create this compound alters the electronic properties of this part of the molecule, which can affect receptor binding and specificity.

Fluorination: The introduction of fluorine atoms, as seen in Dechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE), is a key derivatization strategy. researchgate.netservice.gov.uk Fluorine substitution can enhance binding affinity to the FP receptor and increase metabolic stability, potentially leading to a more potent and longer-lasting effect.

Hydroxyl Groups: The hydroxyl (-OH) groups on the cyclopentane ring and the ω-chain are fundamental for activity, forming key hydrogen bonds within the receptor's binding pocket. nih.gov Altering their position or stereochemistry typically reduces or abolishes activity.

The following interactive table summarizes the structural differences and their general impact on the biological profile of related PGF2α analogues.

Compound NameKey Structural FeaturesGeneral Impact on Biological Profile
Prostaglandin F2α (PGF2α) C-1 Carboxylic AcidNatural endogenous ligand; binds to multiple prostanoid receptors, leading to a broad range of physiological effects. arvojournals.orgselcukmedj.org
Cloprostenol C-1 Carboxylic Acid, Chlorinated Phenyl GroupSynthetic analogue, potent FP receptor agonist. The chloro-substituent influences its activity.
This compound C-1 N-ethylamide, Dechlorinated Phenyl GroupProstamide analogue; the amide group alters metabolism and receptor interaction compared to carboxylic acid analogues. nih.gov Lacks the chlorine atom of cloprostenol.
Dechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE) C-1 N-ethylamide, Fluorinated ω-chainA derivative of tafluprost. service.gov.uk Fluorination can enhance potency and metabolic stability. researchgate.net

Advanced Research Directions and Future Perspectives on Dechloro Ethylcloprostenolamide

Unexplored Molecular Targets and Novel Receptor Interactions

Dechloro ethylcloprostenolamide is a synthetic prostaglandin (B15479496) analogue. nih.gov Prostaglandins (B1171923) are known to play a role in hair follicle function. nih.gov While the primary mechanism of action for many prostaglandin analogues in promoting hair growth is believed to be through interaction with prostanoid receptors in the hair follicle, the full spectrum of molecular targets for this compound remains an active area of investigation. fagronacademy.us The interaction of prostaglandin analogues with prostanoid receptors, such as the FP and EP receptors, can stimulate resting hair follicles (telogen phase) to enter the growth phase (anagen phase) and prolong the anagen phase. fagronacademy.usjddonline.comeuropa.eu

However, the potential for this compound to interact with other, currently unidentified, receptor subtypes or to influence downstream signaling pathways in novel ways presents a significant avenue for future research. The complexity of the prostaglandin signaling system, with its various receptor subtypes (DP, EP, FP, IP, and TP) and their diverse intracellular signaling cascades, suggests that our understanding is far from complete. medicaljournals.senih.gov For instance, the activation of different receptors can have opposing effects on hair growth. medicaljournals.se While PGF2α analogues are known to promote hair growth, PGD2 has been shown to inhibit it. medicaljournals.semedicaljournalssweden.se This highlights the importance of elucidating the precise receptor-binding profile of this compound to fully understand its biological activity.

Furthermore, research into the potential for "off-target" effects, where the compound may interact with other cellular components beyond the classical prostanoid receptors, could reveal novel mechanisms contributing to its effects on hair growth. Investigating these unexplored molecular interactions is crucial for a comprehensive understanding of its pharmacological profile.

Development of Novel In Vitro and Preclinical Experimental Models

Advancing our understanding of this compound's effects on hair biology necessitates the development and utilization of sophisticated experimental models. Current preclinical research heavily relies on in vitro models using cultured hair follicle cells, such as dermal papilla cells, and in vivo animal models. researchgate.nettandfonline.com

In Vitro Models:

2D Cell Cultures: Cultures of dermal papilla cells are widely used to screen for compounds that promote or inhibit hair growth. researchgate.net

3D Spheroids and Organoids: More complex three-dimensional (3D) models, such as spheroids and organoids, are being developed to better mimic the in vivo environment of the hair follicle. tandfonline.commorressier.com These models can provide more accurate insights into the cellular interactions and signaling events that govern hair growth. tandfonline.com The use of induced pluripotent stem cells (iPSCs) to create these models holds significant promise for accelerating drug discovery. tandfonline.com

Preclinical Animal Models:

Mouse Models: Various mouse models are utilized in hair growth research, including the C57BL/6 mouse, which is valuable for studying the anagen phase of the hair cycle. researchgate.netnih.gov Androgen-induced hair loss models in mice are also employed to evaluate the efficacy of potential treatments for androgenetic alopecia. gavinpublishers.com

Macaque Model: The macaque model of androgenetic alopecia has been used to study the effects of prostaglandin analogues on scalp hair growth. escholarship.org

Future research should focus on refining these models to more accurately reflect human hair follicle biology. For instance, developing humanized mouse models with transplanted human hair follicles could provide a more predictive platform for evaluating the efficacy of compounds like this compound.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A holistic understanding of how this compound influences hair follicle biology can be achieved through the integration of multi-omics data. mdpi.comnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. nih.gov

By applying multi-omics techniques to hair follicle research, scientists can:

Identify novel biomarkers and therapeutic targets. nih.govfrontiersin.org

Gain a deeper understanding of the complex cellular and molecular events that regulate the hair cycle. frontiersin.org

Elucidate the pathogenesis of hair loss disorders like androgenetic alopecia. mdpi.comnih.gov

For example, transcriptomic studies can reveal changes in gene expression in response to this compound treatment, while proteomic and metabolomic analyses can identify alterations in protein and metabolite levels, respectively. frontiersin.org Integrating these datasets can help to construct detailed molecular pathways and networks, providing a more complete mechanistic understanding of the compound's action. The use of advanced computational methods, such as network-based models and deep learning, will be crucial for analyzing and interpreting these large and complex datasets. arxiv.org

Theoretical Frameworks for Prostaglandin Analogue Action and Hair Biology

The mechanism by which prostaglandin analogues like this compound stimulate hair growth is thought to involve the modulation of the hair follicle cycle. jddonline.com The prevailing theory is that these compounds interact with prostanoid receptors on hair follicle cells, initiating a signaling cascade that pushes resting follicles into the anagen (growth) phase and extends the duration of this phase. fagronacademy.us

Several key signaling pathways are implicated in the regulation of hair follicle cycling, including the Wnt/β-catenin pathway, which is crucial for hair follicle development and regeneration. mdpi.com Research has shown that some hair growth-promoting agents can activate this pathway. mdpi.com Another important factor is the production of growth factors like vascular endothelial growth factor (VEGF), which can be stimulated by certain treatments and may promote angiogenesis around the hair follicle. jddonline.com

Future research should aim to develop more detailed theoretical models that integrate our knowledge of prostaglandin signaling with the broader understanding of hair follicle biology. This includes investigating the crosstalk between different signaling pathways and how prostaglandin analogues might influence the complex interplay of various cell types within the hair follicle, such as dermal papilla cells and keratinocytes. researchgate.net

Identification of Research Gaps and Unanswered Academic Questions

Despite the progress made in understanding the effects of prostaglandin analogues on hair growth, several key research gaps and unanswered questions remain regarding this compound:

Precise Receptor Binding Profile: The exact profile of prostanoid receptors that this compound binds to and their relative affinities are not fully characterized.

Downstream Signaling Pathways: The specific intracellular signaling cascades activated by this compound in different hair follicle cell types are not completely understood.

Long-Term Effects: The long-term effects of continuous use on hair follicle health and cycling need further investigation.

Comparative Efficacy: Head-to-head studies comparing the efficacy of this compound with other prostaglandin analogues are lacking. fagronacademy.us

Mechanisms of Individual Variation: The reasons for the variability in response to prostaglandin analogues among individuals are not well understood.

Potential for Hair Follicle Neogenesis: Whether prostaglandin analogues like this compound can induce the formation of new hair follicles, a process known as neogenesis, is a critical question for future research. mdpi.com

Addressing these research gaps will be essential for optimizing the use of this compound and other prostaglandin analogues for hair growth and for the development of novel and more effective treatments for hair loss.

Q & A

Q. What ethical protocols govern human subject research involving this compound?

  • Methodological Answer : For clinical trials, obtain IRB approval and document informed consent, emphasizing risks like ocular irritation. Adhere to Declaration of Helsinki principles for patient anonymity and data security. In vitro studies using human tissues require compliance with biobanking regulations, including donor consent and material transfer agreements (MTAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.